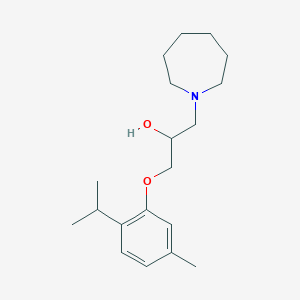
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions. In
Mecanismo De Acción
The mechanism of action of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol involves its ability to block beta-adrenergic receptors. By doing so, it reduces the effects of adrenaline and other stress hormones on the heart and blood vessels, leading to a decrease in blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in heart rate, blood pressure, and cardiac output. It also reduces the release of renin, a hormone that regulates blood pressure, from the kidneys. In addition, it has been shown to have anxiolytic effects, reducing anxiety and panic symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is its specificity for beta-adrenergic receptors, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. One potential direction is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another direction is the exploration of its potential use in the treatment of other conditions, such as migraines and post-traumatic stress disorder. Furthermore, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its well-established mechanism of action and safety profile make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol can be achieved through several methods. One of the most common methods involves the reaction of 1-azepanamine with 2-isopropyl-5-methylphenol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with propanol to yield the final compound.
Aplicaciones Científicas De Investigación
1-(1-Azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In the medical field, it has been used as a beta-blocker to treat hypertension, angina, and other cardiovascular conditions. It has also been studied for its potential use in the treatment of anxiety and panic disorders.
Propiedades
Fórmula molecular |
C19H31NO2 |
|---|---|
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3 |
Clave InChI |
HQISKTKZYSOASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262333.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)

![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)


![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)




![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)